molecular formula C7H12N2O2 B139665 L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) CAS No. 128427-04-3

L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI)

Katalognummer B139665
CAS-Nummer: 128427-04-3
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: DITDYMTYUDGGGF-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-cyano-2-(diphenylmethylamino) acetate and is a member of the cyanomethyl ester family.

Wirkmechanismus

The exact mechanism of action of L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) is not well understood. However, it is believed that this compound acts as a nucleophile and undergoes various reactions with electrophiles to form new compounds. These reactions may involve the formation of covalent bonds, which can lead to the formation of various organic compounds.
Biochemical and Physiological Effects:
L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound may have anti-inflammatory and antioxidant properties. Additionally, L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has been shown to have low toxicity levels, making it a potentially safe compound for use in scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has low toxicity levels, making it a safe compound for use in scientific research. However, one limitation of this compound is that its exact mechanism of action is not well understood, which may limit its potential applications in certain fields.

Zukünftige Richtungen

L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has several potential future directions for scientific research. One potential direction is the further study of its anti-inflammatory and antioxidant properties, which may have potential applications in the development of new drugs for various diseases. Additionally, further research can be conducted to better understand the mechanism of action of this compound, which may lead to the development of new synthetic methods for the synthesis of various organic compounds. Finally, L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) can be further studied for its potential as a drug delivery system and as a precursor for the synthesis of various pharmaceuticals.

Synthesemethoden

L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) can be synthesized through a reaction between ethyl cyanoacetate and diphenylmethanol in the presence of a base. This reaction results in the formation of ethyl 2-cyano-2-(diphenylmethylamino) acetate, which can be further purified using various methods such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has been extensively studied in scientific research due to its potential applications in various fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has been studied for its potential as a drug delivery system and as a precursor for the synthesis of various pharmaceuticals. In biochemistry, this compound has been used as a reagent for the synthesis of peptides and proteins. In organic synthesis, L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) has been utilized as a building block for the synthesis of various organic compounds.

Eigenschaften

CAS-Nummer

128427-04-3

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

ethyl (2S)-2-(cyanomethylamino)propanoate

InChI

InChI=1S/C7H12N2O2/c1-3-11-7(10)6(2)9-5-4-8/h6,9H,3,5H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

DITDYMTYUDGGGF-LURJTMIESA-N

Isomerische SMILES

CCOC(=O)[C@H](C)NCC#N

SMILES

CCOC(=O)C(C)NCC#N

Kanonische SMILES

CCOC(=O)C(C)NCC#N

Synonyme

L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.